Jet, dental resin
Description
Evolution of Research Paradigms in Dental Resin Materials
The trajectory of research in dental resin materials reflects a broader shift in scientific inquiry, moving from foundational chemical principles to complex, interdisciplinary material science and engineering applications.
Historical Trajectories of Polymer Science in Dentistry
The history of resins in dentistry spans over 175 years, marked by a significant transition from naturally occurring materials to synthetic resins for various dental and surgical purposes . Early attempts in the 1940s explored synthetic resins, such as polymethyl methacrylate (B99206), for their aesthetic qualities and ease of manipulation in filling materials . However, these early resins often suffered from inadequate bond strength and durability, leading to issues like marginal leakage and secondary caries .
A pivotal breakthrough occurred in 1955 with Michael Buonocore's discovery of the acid-etching technique, demonstrating that treating enamel with phosphoric acid could create a surface capable of strong adhesion to resin . This innovation dramatically improved the durability and efficacy of dental restorations and laid the groundwork for subsequent advancements in dental adhesives, shifting from mechanical retention to a more adhesive approach .
Further advancement came in the 1960s with Ray Bowen's formulation of Bisphenol A-Glycidyl Methacrylate (Bis-GMA) resin composite . This unique resin could polymerize rapidly under oral conditions and be filled with various ceramic particles, significantly improving mechanical properties and reducing polymerization shrinkage compared to earlier resins . The introduction of Bis-GMA paved the way for the development of modern composite resins, which have since become dominant in dental adhesives and restorative materials due to their tooth-like appearance and strong bonding capabilities .
Shifting Research Focus from Basic Chemistry to Advanced Material Science and Engineering
The research focus in dental resins has evolved beyond basic chemical synthesis to encompass advanced material science and engineering principles. This shift is driven by the need to develop materials with enhanced properties and functionalities. Modern research in dental composites involves understanding the interactions between organic matrix components (e.g., Bis-GMA, Urethane Dimethacrylate (UDMA), Triethylene Glycol Dimethacrylate (TEGDMA)) and inorganic fillers (e.g., silica (B1680970), quartz, glass powders) at a molecular level . Nanotechnology has played a crucial role, leading to the development of nano-filled and nano-hybrid composites that exhibit superior mechanical properties, improved polishability, translucency, and enhanced resistance to wear and fracture .
Current research aims to optimize properties such as polymerization shrinkage, mechanical strength (e.g., flexural strength, compressive resistance, fracture toughness), wear resistance, and the degree of conversion . Advanced analytical techniques and computational methods, such as molecular docking and dynamics simulations, are now employed to gain a nanoscale understanding of resin systems and predict their biomechanical properties . This interdisciplinary approach, combining chemistry, physics, and engineering, is essential for designing new materials with predetermined properties and for addressing complex challenges in restorative dentistry, such as minimizing polymerization stress and improving long-term clinical performance .
Significance of Fundamental Research on Polymerization and Material Behavior in Dental Resins
Fundamental research on polymerization and material behavior is paramount for advancing dental resins. The polymerization process, which converts monomers into a cross-linked polymer network, inherently involves volumetric shrinkage, known as polymerization shrinkage . This shrinkage can lead to stresses at the tooth-restoration interface, potentially causing marginal gaps, microleakage, and secondary caries . Therefore, understanding and mitigating polymerization shrinkage and the resulting stress are critical areas of research .
The degree of conversion (DC), which is the percentage of monomer double bonds converted into polymer bonds, significantly influences the physical and mechanical properties of the resin composite, including hardness, elastic modulus, and flexural strength . Research in this area explores factors affecting DC, such as monomer composition, curing mode, light curing time, and filler type .
Moreover, fundamental studies investigate the hygroscopic expansion of dental resins, where water absorption can cause dimensional changes and hydrolytic degradation, affecting long-term durability . Research also focuses on the mechanical properties, including flexural strength, compressive strength, wear resistance, and fracture toughness, all of which are crucial for the clinical longevity and performance of restorations . The development of materials with improved mechanical properties, reduced polymerization shrinkage, and enhanced biocompatibility remains a prime interest for researchers in dentistry and material scientists . This foundational understanding enables the design of new generations of dental resins that are more durable, aesthetically pleasing, and functionally superior.
Properties
CAS No. |
118817-07-5 |
|---|---|
Molecular Formula |
C6H5Cl2NO3 |
Synonyms |
Jet, dental resin |
Origin of Product |
United States |
Polymerization Science and Reaction Kinetics in Dental Resin Research
Investigation of Polymerization Mechanisms and Pathways
The transformation of liquid monomeric resin into a solid polymer network is a complex process driven by free radical polymerization. This process fundamentally dictates the final properties of the dental restoration.
Initiation and Propagation Kinetics in Radical Polymerization Systems
The polymerization of methacrylate-based dental resins proceeds via a free radical chain-growth mechanism, which involves three elementary steps: initiation, propagation, and termination .
Propagation : Once an active monomeric free radical is formed, it rapidly reacts with successive monomer molecules, adding them to the growing polymer chain. This process continues, extending the polymer chain through rapid and simultaneous reactions . The rate of propagation (Rp) is influenced by factors such as monomer composition and the chemistry of the photoinitiator .
Termination : The growth of polymer chains is eventually terminated through various mechanisms, predominantly radical-radical interactions (e.g., recombination or disproportionation) or radical entrapment within a highly cross-linked structure . As polymerization progresses and the material becomes more viscous, the mobility of reactive species decreases dramatically, leading to diffusion-controlled termination and a phenomenon known as auto-acceleration or the gel effect . This transition to a glassy state reduces the mobility of monomers and radicals, causing the propagation reaction to become diffusion-controlled and leading to a decrease in the polymerization rate, referred to as auto-deceleration or the glass effect .
Research has shown that the kinetics of this process are affected by monomer composition, photoinitiator chemistry, and the percentage of filler particles within the resin . Diffusion-controlled phenomena play a crucial role in regulating initiation, propagation, and termination reactions within the system .
Influence of Monomer Architectures on Polymerization Dynamics
The choice and architectural design of monomers significantly impact the polymerization dynamics, affecting factors such as viscosity, degree of conversion, shrinkage, and the final mechanical properties of the cured resin. Common monomers in dental resins include Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA), and Urethane dimethacrylate (UDMA) . Methyl methacrylate (MMA) is the monomer for "Jet" poly(methyl methacrylate) resins .
Polymerization Efficacy and Conversion : The chemical structure of the methacrylate resin, specifically the type and proportion of constituent monomers, significantly influences polymerization efficacy . For instance, the presence of high molecular weight monomers like Bis-GMA generally enhances mechanical properties but can reduce the monomer-to-polymer conversion rate . Research indicates that resin-based dental cements with a higher proportion of TEGDMA compared to Bis-GMA are recommended for improved polymerization efficacy . Different monomer compositions can lead to varying degrees of double bond conversion, which directly affects the physical and mechanical properties of the polymer . For example, the incorporation of novel α-methylstyryl monomers has been explored to reduce polymerization rates and shrinkage stress due to their resonance structure .
Polymer Network Formation : Monomers like Bis-GMA, UDMA, and TEGDMA form highly cross-linked networks upon polymerization . The extent of cross-linking and the resulting polymer network structure are critical determinants of the material's stability, hardness, and resistance to degradation . Monomer structure also influences the polymer network's susceptibility to water sorption and hydrolysis, as seen with TEGDMA, UDMA, and Bis-GMA containing functional groups that can bind water molecules .
Exothermic Behavior during Polymerization: Research Methodologies and Volumetric Influences
The polymerization of dental resins is an inherently exothermic reaction, meaning it releases heat as covalent bonds form between monomer units . This heat generation is a critical aspect of polymerization dynamics and can have significant volumetric and thermal implications.
Heat Generation and Temperature Rise : The high exothermic nature of dental resin polymerization leads to a temperature increase within the material . This effect is more pronounced with increased sample thickness, as heat dissipation is less efficient in larger volumes . For "Jet" and other PMMA resins, studies have shown mean peak temperature rises ranging from 4.2 to 11.6°C, with peak temperatures typically reached within 10 minutes, depending on the resin volume . Flowable bulk-fill materials, with higher monomer content, may exhibit increased exothermic potential .
Volumetric Changes : The heat generated during polymerization causes thermal expansion of the resin . This expansion can counteract the polymerization shrinkage (volumetric contraction) that occurs as monomers convert to a denser polymer network . Studies employing fiber-optic sensing methods, such as Fizeau-type interferometry, are used to monitor these complex volume changes, which combine both polymerization contraction and thermal expansion/contraction . Research on Bis-GMA/TEGDMA resins has highlighted that the increase in volume due to thermal expansion can be greater than the decrease due to thermal contraction, leading to a vitrified resin volume that is larger than what would be predicted from polymerization contraction alone .
Research Methodologies : Techniques like differential scanning calorimetry (DSC) are used to measure polymerization rate versus time by assessing heat flow . Fourier-Transform Infrared (FTIR) spectroscopy can be used to determine the number of vinyl groups reacted and the exotherm based on the weight percent of methacrylate groups . Thermocouples are commonly employed to record temperature changes during polymerization . These methodologies are vital for understanding the interlinking of non-isothermal photopolymerization and volumetric changes in bulk polymerizing systems .
Research on Factors Influencing Polymerization Efficacy
Beyond the intrinsic chemical properties, extrinsic factors significantly influence the efficacy of polymerization, ultimately impacting the physical and mechanical properties of the cured dental resin.
Effects of Preheating Strategies on Monomer Conversion and Polymer Network Formation
Preheating dental composite resins prior to light polymerization has emerged as a strategy to optimize their properties and handling characteristics.
Enhanced Monomer and Radical Mobility : Elevated temperatures increase the thermal vibration of monomers, allowing them to move more freely within the resin . This increased mobility facilitates more frequent collisions between reactive groups and propagating radicals, leading to enhanced polymerization efficiency .
Increased Degree of Conversion (DC) : Studies have consistently shown that preheating composite resins can lead to a higher degree of conversion (DC) . For example, preheating composites to 54°C or 60°C prior to light exposure can result in greater conversion, even with reduced light exposure durations, compared to room-temperature composites . This higher DC contributes to improved physical and mechanical properties such as increased surface hardness, flexural strength, and wear resistance .
Reduced Monomer Elution : An increased DC due to preheating means fewer unreacted monomers remain in the polymerized network . This reduction in residual monomers can lead to decreased elution of these monomers into the oral cavity, which is beneficial for biocompatibility . Research indicates that preheating bulk-fill composites can significantly reduce the amount of eluted monomers like UDMA and Bis-GMA .
Impact on Viscosity and Adaptation : Preheating reduces the viscosity of highly viscous resins, improving their flow properties and adaptation to cavity walls, which can potentially reduce microleakage .
Complex Interactions : While preheating generally shows benefits, the extent of its effect on DC and monomer elution can be material-composition-dependent . The rapid temperature drop of preheated resins upon removal from the heating device and before polymerization can lead to excess heat loss, potentially hindering the exothermic reaction and affecting the final polymer network heterogeneity .
The following table summarizes general trends observed with preheating:
| Parameter | Effect of Preheating (General Trend) | Source |
| Viscosity | Decreased | |
| Monomer Mobility | Increased | |
| Radical Mobility | Increased | |
| Degree of Conversion | Increased | |
| Monomer Elution | Decreased | |
| Polymerization Shrinkage | Increased (volumetric) | |
| Shrinkage Stress | Varied, sometimes increased or unchanged above 30°C | |
| Adaptation to Cavity | Improved |
(Note: This table presents a simplified overview. Actual outcomes can vary based on specific resin composition, preheating temperature, and curing conditions.)
Impact of Light-Curing Unit Parameters on Polymerization Depth and Degree of Conversion
For light-cured dental resins, the parameters of the light-curing unit (LCU) are critical determinants of polymerization efficacy, particularly affecting the polymerization depth and the degree of conversion (DC).
Light Intensity and Wavelength : The intensity and wavelength of the light emitted by the LCU must be compatible with the photoinitiator system in the resin . For example, camphorquinone (B77051) (CQ), a common photoinitiator, absorbs light optimally around 470 nm . Incompatibility between the LCU's wavelength and the photoinitiator's sensitivity can limit the generation of free radicals necessary for polymerization . Higher radiant exposure generally leads to a higher DC . Studies have shown that LCUs with higher power density can achieve better DC values, especially when the emission wavelength is close to the photoinitiator's maximum absorption .
Exposure Time : Increasing the light exposure time generally results in an increased DC . For example, a bulk-fill resin showed enhanced DC when exposed for 40 seconds compared to 20 seconds . This allows more photons to activate the initiator, generating more free radicals and thus promoting further polymerization .
Polymerization Depth : The depth to which the resin is adequately polymerized, known as curing depth, is crucial for the mechanical integrity of the restoration . Factors influencing curing depth include the type of composite resin, its color, translucency, and the thickness of the increment . DC values typically decrease with increasing depth from the surface, especially in bulk-fill increments . The bottom-to-top surface microhardness ratio, often used as an indicator of adequate polymerization depth, should ideally meet a minimum of 0.80 or 0.85 .
LCU Type and Performance : Different types of LCUs (e.g., Quartz-Tungsten-Halogen, LED) exhibit varying performances in terms of light intensity and spectral emission, which can influence polymerization depth and DC . While some studies suggest no significant effect of LCU type on DC for certain resins, others show superior effects of LED LCUs over halogen LCUs on DC in various composites . The ability of bulk-fill composites to be adequately polymerized at greater depths (e.g., 4 mm) is a key advantage, influenced by LCU parameters .
The following table illustrates the impact of different LCU parameters on polymerization in a bulk-fill resin:
| LCU Type (Example) | Exposure Time (s) | DC at Top Surface (%) | DC at 4mm Depth (%) | LCU Power Density (mW/cm²) | λmax (nm) |
| Biolux Plus (BI) | 20 | 61.24 | 53.86 | - | 449 |
| Biolux Plus (BI) | 40 | - | 57.40 | - | 449 |
| Emitter.D (EM) | 40 | - | 62.42 | - | ~470 |
(Data adapted from a study on bulk-fill resins . This table serves as an illustrative example of how data on LCU parameters and DC could be interactively presented, showing the influence of exposure time and LCU type/characteristics on conversion at different depths.)
Role of Photoinitiator Systems in Polymerization Control
Photoinitiator systems are crucial components in light-cured dental resins, responsible for initiating the polymerization process upon exposure to specific wavelengths of light. These systems absorb light energy and, in turn, generate reactive species, typically free radicals, which then instigate the conversion of monomers into a cross-linked polymeric network .
The majority of commercial dental resins utilize two-component photoinitiator systems. A common example is the combination of camphorquinone (CQ) and a tertiary amine co-initiator . Camphorquinone is an alpha-diketone with a characteristic yellow color, absorbing visible light in the range of 400 to 500 nm, with its maximum absorption peak at approximately 468 nm . The tertiary amine co-initiator enhances the efficiency of free radical production by interacting with the activated CQ. However, this widely used system has certain drawbacks, including poor bleaching properties, a tendency to cause yellowish staining, and limited regeneration in acidic environments, which can lead to intrinsic discoloration over time .
To address these limitations, alternative photoinitiators have been developed. One such alternative is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), also known as Lucirin TPO. Unlike CQ, TPO does not require a co-initiator to initiate polymerization, absorbs light in the 380–425 nm range with a maximum absorbance at 400 nm, and produces less yellowish polymers. TPO is considered more effective than CQ because it can generate two free radicals through an alpha-cleavage mechanism, leading to immediate polymerization initiation.
Furthermore, the inclusion of iodonium (B1229267) salts, such as diphenyliodonium (B167342) hexafluorophosphate, can enhance the efficiency of CQ-amine reactions. These salts participate in an irreversible electron transfer mechanism, leading to the generation of phenyl radicals and the regeneration of the original CQ molecule, which can further promote polymerization. The selection of the appropriate photoinitiator system, alongside a compatible light source, is paramount for achieving optimal curing efficiency, sufficient depth of cure, desired mechanical properties, and biological safety in dental resin applications.
Analysis of Polymerization Shrinkage Phenomena and Mitigation Strategies
Polymerization shrinkage is an intrinsic characteristic of dental composite resins, occurring as monomers convert into a denser polymer network . This volumetric contraction is considered a primary disadvantage of these materials, as it can lead to clinical failures, including marginal gap formation and mechanical stresses at the resin-tooth interface . Typical polymerization shrinkage for resin-based composites (RBCs) generally ranges from 1.8% to 2.5%. However, some studies have reported ranges of 2.75% to 4.23% when measured by wet methods and 3.15% to 4.48% by dry methods.
Methodologies for Measuring Polymerization Shrinkage
Accurate measurement of polymerization shrinkage is essential for material development and clinical evaluation. Various in vitro methodologies are employed to quantify this phenomenon:
Density Methods: These methods determine polymerization shrinkage by measuring the density difference between the unpolymerized and polymerized resin.
Wet Method (Archimedes' Principle): This technique involves suspending the resin sample in a buoyancy medium, such as a 1% wt solution of sodium lauryl sulphate in water, and calculating shrinkage from the density change according to ISO 17304 standards.
Dry Method (Gas Displacement Pycnometry): This non-contact method utilizes a gas pycnometer (e.g., Accupyc II 1340) to determine volume changes in the dry state before and after photopolymerization. It is noted for being time-efficient, accurate for total volumetric shrinkage, and relatively less susceptible to temperature fluctuations.
Dilatometer Methods: Historically, these methods have used confining media like mercury or water to measure volumetric changes. Mercury-based dilatometry, however, presents health hazards and is opaque to light, making it unsuitable for photocured materials.
Linear Displacement Transducers: Devices such as differential variable reluctance transducers (DVRT) are used to measure linear shrinkage. These instruments can provide insights into the internal shrinkage behavior of the material during polymerization.
Three-Dimensional Micro-Computed Tomography (Micro-CT): This advanced method offers high accuracy for evaluating volumetric shrinkage and assessing shrinkage vectors by tracing filler particles before and after polymerization. While highly informative, it is generally time-consuming and complex.
Optical Coherence Tomography (OCT): OCT can be used to measure linear shrinkage by comparing the thickness of samples before and after photo-curing.
An illustrative comparison of polymerization shrinkage values using different methods is presented in the following table:
| Method | Shrinkage Range (%) (Older Flowable Composites) | Shrinkage Range (%) (Universal Flowable Composites) |
| Wet | 2.14–3.73 | 2.75–4.23 |
| Dry | 0.56–3.26 | 3.15–4.48 |
Strategies to Control Polymerization Shrinkage at the Material Science Level
Minimizing polymerization shrinkage is a key objective in dental resin research to improve the longevity and clinical performance of restorations. Various material science strategies have been developed:
Alternative Curing Methods: While primarily related to the curing process, these methods exploit the material's response at the kinetic level:
Soft-Start Curing: This technique involves initiating polymerization with a low light intensity for a few seconds, followed by a gradual increase in intensity. This allows for a more relaxed gel point, providing more time for stress relaxation and significantly reducing shrinkage stress (e.g., approximately 36.88% reduction reported in some studies) without compromising the degree of conversion.
Other controlled polymerization techniques include ramped curing and pulse-delay curing, which aim to manage the polymerization rate and allow for stress relief.
Advanced Characterization Methodologies for Dental Resin Systems
Microscopic and Imaging Techniques for Morphological and Interfacial Studies
Microscopic and imaging techniques enable visual examination of the physical structure, surface topography, and interfacial characteristics of dental resins, which are critical for understanding their mechanical integrity and interaction with surrounding tissues.
Scanning Electron Microscopy (SEM) is an essential tool for evaluating the surface topography and morphology of dental resins, including "Jet, dental resin," and for assessing the interface between the resin matrix and any incorporated fillers . SEM images can reveal critical features such as surface roughness, the presence of cracks, microcavities, and the exposure or detachment of filler particles .
For dental composite resins, the surface structure and wear resistance are significantly influenced by the type and percentage of filler content, as well as filler characteristics such as size, hardness, and morphology . Larger filler particles in a composite, for example, can increase inherent heterogeneity and surface roughness . SEM allows for the visualization of these details, showing how different polishing systems or environmental exposures can alter the surface. For instance, studies have shown that immersion in common beverages can lead to significant changes in surface morphology and elemental composition of dental composites .
Even for largely unfilled or minimally filled acrylic resins like "Jet," SEM remains valuable for characterizing surface smoothness, porosity, and defects that may arise from the polymerization process itself, such as entrapped air bubbles . The presence of cracks and microcavities, often observed at the matrix/filler interface, can indicate hydrolytic degradation or issues with the bond between the organic matrix and fillers . These microscopic imperfections can facilitate bacterial adhesion and contribute to material degradation and secondary caries .
| Feature Analyzed by SEM | Typical Observations in Dental Resins | Impact/Significance | Reference |
| Surface Topography | Smoothness, grooves, scratches, irregular textures | Influences aesthetics, bacterial adhesion, wear resistance | |
| Cracks and Microcavities | Present in matrix/filler interface | Indicate degradation, water absorption, filler detachment | |
| Filler Exposure/Detachment | Protruding or exfoliated fillers | Affects surface roughness, mechanical properties, wear | |
| Filler Morphology & Distribution | Spherical, irregular shapes, aggregation, homogeneity | Influences mechanical properties, optical properties | |
| Air Inclusions/Pores | Gas bubbles within the polymer volume | May indicate less rigorous mixing, affect mechanical properties |
Optical microscopy can reveal the presence of air inclusions, which may indicate issues with the mixing process and can compromise the material's mechanical properties . It also allows for the visualization of filler grain size and distribution, which are critical factors influencing the strength and stiffness of composite materials . Studies have utilized optical microscopy to examine how different nozzle shapes in 3D printing can influence the alignment and distribution of fillers within a resin matrix .
Furthermore, optical microscopy can be used to assess the interface between restorative materials and tooth structures, identifying potential micro-leakages or gaps . It provides a valuable macroscopic and microscopic overview of the material, complementing the detailed insights gained from higher-resolution techniques.
Micro-Computed Tomography (Micro-CT) for Internal Structure and Porosity Assessment
Micro-Computed Tomography (Micro-CT) is a powerful, non-destructive imaging technique used to visualize and quantify the internal structure and porosity within dental resin composites. This method allows for a detailed three-dimensional (3D) reconstruction of the material, providing both qualitative and quantitative data on voids, defects, and the distribution of components.
For dental resin systems, micro-CT is particularly valuable for assessing polymerization shrinkage and internal void formation. Porosity levels in dental resin composites, typically ranging from 1.5% to 3% by volume, can significantly influence critical mechanical properties such as compressive strength, fatigue limits, and water sorption, as well as the quality of the filler-matrix interface. Studies have shown that even small pores detected within a specimen can have a detrimental effect on the material's clinical performance. While micro-CT offers high resolution, it can sometimes underestimate porosity and pore size compared to higher-resolution techniques like nano-CT, but it remains a crucial tool for mapping volumetric shrinkage and evaluating the internal structure of dental resins.
The data obtained from micro-CT analysis can highlight the presence and shape of internal gaps, often represented quantitatively on a chromatic scale, providing fundamental information on defect morphology and complexity.
Thermal Analysis Techniques for Polymer Transitions and Stability
Differential Scanning Calorimetry (DSC) is a technique that measures the heat absorbed or released by a sample as a function of temperature or time. In the context of dental resins, DSC is routinely employed to determine the glass transition temperature (Tg) and the polymerization enthalpy.
The glass transition temperature (Tg) represents the temperature range where an amorphous polymer structure undergoes a change in molecular mobility, transitioning from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step change in the DSC heat flow rate, indicating an increase in heat capacity (Cp) as molecular mobility increases. For various direct resin composites, Tg values obtained by DSC typically range from approximately 129°C to 147.5°C. Understanding the Tg is crucial because it influences the mechanical properties and clinical performance of the cured resin. For instance, heat treatment protocols for dental composites often aim for temperatures above Tg to promote further conversion and stress relaxation, thereby improving mechanical properties.
DSC also quantifies the enthalpy of polymerization, which is the total heat released during the monomer-to-polymer conversion. This value provides insight into the completeness of the curing reaction and the degree of conversion, which are critical for the material's final properties.
Thermogravimetric Analysis (TGA) is a quantitative method that measures the change in the weight of a sample as a function of temperature or time in a controlled atmosphere. For dental resins, TGA is utilized to study decomposition behavior, assess thermal stability, and determine the inorganic filler content in composite materials.
TGA thermograms reveal the temperatures at which a material loses mass due to the volatilization of unreacted monomers or the degradation of polymer chains. For direct resin composites, initial weight loss and degradation typically begin around 270°C. In the case of PMMA-based dental resin scraps, thermal decomposition can begin as early as 150°C for homopolymer PMMA and around 200°C for crosslinked samples, with a main degradation stage observed between 327°C and 405°C. TGA can also differentiate between the organic and inorganic phases of dental composites, with the mass stabilizing at higher temperatures (e.g., above 650°C) corresponding to the inorganic filler content. This technique provides valuable data for understanding the material's resistance to high temperatures and its long-term stability.
Table 1: Representative Thermal Properties of Dental Resin Composites
| Material | Glass Transition Temperature (Tg) by DSC (°C) | Initial Degradation Temperature by TGA (°C) |
| FillMagic | 130.6 | ~293.8 |
| Glacier | 129 | ~277.3 |
| Te-Econom | 143.5 | ~275.8 |
| Prisma APH | 147.5 | ~270 (general) |
| Natural Look | 143.7 | ~270 (general) |
(Note: The table above presents data for various commercial direct resin composites, demonstrating the typical range of thermal properties relevant to PMMA-based systems like "Jet.")
Differential Scanning Calorimetry (DSC) in Polymerization Enthalpy and Glass Transition Temperature Determination
Rheological and Viscometric Research on Uncured Resin Systems
Rheological and viscometric studies are essential for characterizing the flow behavior of uncured dental resin systems, directly impacting their handling properties and clinical manipulation. These studies typically employ techniques such as rotational viscometry or parallel-plate rheometry to measure properties like viscosity and viscoelasticity.
Uncured dental resins, including acrylic resins like "Jet," are generally viscoelastic materials, exhibiting both liquid-like and solid-like behaviors. They often display shear-thinning (pseudoplastic) characteristics, meaning their viscosity decreases as the shear rate increases. This property is crucial for ease of manipulation and adaptation during restorative procedures.
The viscosity of uncured resin composites is significantly influenced by factors such as the volume fraction and particle size of fillers, as well as temperature. For instance, increasing the percentage of filler loading generally leads to an increase in viscosity, while an increase in temperature typically results in a decrease in viscosity. The addition of diluent monomers, such as methyl methacrylate (B99206) (MMA), can significantly reduce the viscosity of the resin, facilitating better penetration into tooth structures.
Rheological research provides a quantitative understanding of how these compositional and environmental factors affect the workability of dental resins, enabling the development of materials with optimal handling characteristics for various clinical applications.
Table 2: Influence of Temperature on Viscosity of Resin Composites
| Material | Viscosity at 25°C (kPa·s) | Viscosity at 37°C (kPa·s) | Viscosity Reduction (%) |
| Filtek Supreme XTE | Highest (e.g., 349.33) | Highest (e.g., 132.00) | Significant reduction |
| Filtek Bulk Fill | Lowest (e.g., 0.05) | Lowest (e.g., 0.03) | Significant reduction |
| (General range) | 0.05–349.33 | 0.03–132.00 | 40.8–92.2 |
(Note: The values in the table above illustrate the general trend of viscosity reduction with increasing temperature for various resin composites. Specific values for "Jet" dental resin would depend on its exact formulation.)
Investigative Approaches to Material Interactions and Degradation Mechanisms
1 M Sodium Hydroxide (NaOH) solution:This strong alkaline solution effectively accelerates the hydrolytic degradation of dental materialsmdpi.commdpi.comnih.govresearchgate.net.
10% Sodium Hypochlorite (NaOCl) aqueous solution: This agent is used to simulate in vivo degradation by removing non-resin-infiltrated organic components at the tooth-adhesive interface, producing degradation patterns comparable to water storage for 6-12 months within hours .
Ethanol: Used, sometimes with thermocycling, to accelerate hydrolysis and mimic the effect of components like alcohol in the oral environment .
Extended Storage in Aqueous Media: Materials are stored in distilled water or artificial saliva for prolonged periods (e.g., 1, 15, or 30 days, or even longer) to assess water sorption, solubility, and their effects on mechanical properties .
These protocols aim to evaluate the material's long-term stability by assessing changes in mechanical properties such as flexural strength, diametral tensile strength, and hardness, as well as alterations in surface roughness and color, and the leaching of unreacted monomers .
Mechanisms of Hydrolytic Degradation in Resin Matrix and Filler Interfaces
Hydrolytic degradation in dental resins is a complex process primarily driven by the interaction of water with the material's components. One key mechanism involves the accumulation of water at the filler-matrix interface, leading to the displacement of inorganic particles . Water penetration also promotes the hydrolysis of ester groups within the resin matrix, which can significantly reduce the material's hardness .
The presence of metallic ions (e.g., barium, zinc) within filler particles can accelerate hydrolytic degradation. These electropositive ions tend to react with water, altering the charge balance within the silica (B1680970) network and facilitating the penetration of hydrogen ions. This process can lead to the breaking of siloxane bonds (Si-O-Si) at the filler-matrix interface, establishing an autocatalytic cycle of surface degradation .
Silane (B1218182) coupling agents are commonly used to form strong chemical bonds between the resin matrix and inorganic filler particles (e.g., silica). While these agents initially enhance the interfacial bond and prevent hydrolytic degradation, the siloxane bonds they form are themselves prone to hydrolysis in humid environments . This is particularly true if the silane concentration is not optimal, leading to compromised mechanical properties over time .
Research on Surface Interactions and Adhesion Science
The successful performance of dental restorations heavily relies on the material's ability to interact and adhere effectively with the tooth structure. Adhesion in dentistry involves molecular interactions at the interface between the adherend (tooth structure) and the adhesive (dental resin) .
Investigation of Resin-Substrate Bonding Mechanisms
The primary mechanism for bonding resin-based materials to dentin involves the formation of a "hybrid layer," also known as the resin-dentin interdiffusion zone . This layer is a complex structure consisting of a resin-infiltrated collagen network, demineralized dentin matrix, polymerized adhesive components, and hydroxyapatite (B223615) crystals .
The formation process typically involves two main steps:
Demineralization: Acid etching or conditioning removes hydroxyapatite from the tooth surface, creating micropores and exposing the collagen network .
Infiltration and Polymerization: Resin monomers from the adhesive then infiltrate these micropores and the exposed collagen fibrils, followed by polymerization. This leads to the formation of "resin tags" that provide micromechanical interlock with the hard tissue .
Chemical interactions can also contribute to bonding if monomers with acidic or chelating functional groups are present in the adhesive system . However, challenges exist, such as the incomplete infiltration of resin monomers into the demineralized dentin matrix, primarily due to the difficulty in displacing trapped water between interfibrillar spaces. This can lead to an unstable dentin-resin interface prone to degradation . Proper wet bonding techniques are crucial, as excessive water can hinder adhesive infiltration . Hydrophilic monomers in primers can facilitate the infiltration of the collagen network .
Surface Energy and Wettability Analysis
Surface energy (SFE) is a fundamental physical property that dictates how an adhesive makes intimate contact with a solid surface and forms a bond . Wettability, numerically expressed by the contact angle (CA), indicates how well a liquid (adhesive) spreads on a solid surface (tooth structure) . For strong and durable adhesion, a high SFE is desirable, and the adhesive must effectively wet the substrate .
Factors influencing wettability include surface roughness, surface chemistry, and the surface free energy of the material . For instance, a rougher surface generally offers a larger wetting area, increasing wettability for liquids with contact angles less than 90° . Studies have shown that surface treatments like sandblasting can create micro-retentions, which improve the surface area and enhance the penetration of adhesives .
Research on dental materials, including acrylic resins and composites, reports varying SFE values. For resin-based composites, SFE data are typically between 45.65 and 49.07 mJ/m² . Other studies on dental materials, including denture acrylic resins and composites, show water contact angles varying depending on material composition and storage conditions (e.g., 84.7° ± 3.8° to 65.5° ± 3.5° for acrylic resins; 58.8° ± 4.1° to 49.1° ± 5.7° for composites when stored in orange juice) . For BIS-GMA composites, SFE values around 34.7 ± 2.0 to 40.2 ± 4.8 mJ/m² have been reported .
Table 2: Representative Surface Energy and Wettability Data for Dental Materials
| Material Type | Test Liquid | Contact Angle (°) | Surface Free Energy (mJ/m²) | Reference |
| Resin-based Composites | Water & Diiodomethane | 15-35 (adhesives) | 45.65 - 49.07 | |
| Acrylic Resins (denture) | Water | 84.7 ± 3.8 to 65.5 ± 3.5 (in orange juice) | >40 (good adhesion zone) | |
| BIS-GMA Composites | Water | 59.2 ± 3.9 to 74.4 ± 3.9 | 34.7 ± 2.0 to 40.2 ± 4.8 | |
| Flow-Art (flowable composite) | Water | 67.56 ± 1.49 | 43-50 (O-W), 47-62 (LWAB) | |
| everX Flow (bulk) | Water | 68.94 ± 2.72 | 43-50 (O-W), 47-62 (LWAB) | |
| everX Flow (dentin) | Water | 74.39 ± 2.05 | 43-50 (O-W), 47-62 (LWAB) |
Note: O-W refers to Owens–Wendt method, LWAB refers to van Oss–Chaudhury–Good method.
Characterization of Surface Roughness Alterations
Surface roughness is a critical characteristic of dental restorative materials, significantly influencing their longevity and clinical performance. An increased surface roughness can promote plaque formation, discoloration, and mechanical wear, thereby reducing the lifespan of the restoration .
Various factors can lead to alterations in the surface roughness of dental resins:
Abrasion and Wear: Mechanical forces from mastication and toothbrushing can cause wear and increase surface roughness .
Acidic Environments: Exposure to acidic foods, beverages, or gastric acids can induce surface alterations, erosion, and degradation .
Chemical Treatments: Certain chemical solutions, such as fluoride (B91410) varnishes, have been shown to reduce surface gloss and can cause surface erosion and dissolution of inorganic fillers in resin composites, thereby altering roughness .
Aging Protocols: Accelerated aging protocols, particularly thermocycling, have been found to influence and often increase the surface roughness of composite resins .
Surface roughness is typically characterized using methods like profilometry, scanning electron microscopy (SEM), and 3D optical profilometry . Research findings indicate diverse effects on surface roughness:
Studies have observed a significant increase in surface roughness for some composite resins after exposure to acidic medicines under pH-cycling conditions .
Thermocycling has been shown to increase the surface roughness of composite materials .
Conversely, some studies suggest that hydrolytic degradation, especially for resin surface sealants, may not significantly interfere with their surface roughness .
The impact of staining and bleaching agents on surface roughness can vary depending on the composite material's formulation, with some materials showing increased roughness after exposure to agents like red wine, coffee, or soda .
Table 3: Impact of Various Treatments on Surface Roughness of Dental Resins
| Material/Treatment | Observation/Result | Reference |
| Composite resins / Acidic medicines & pH-cycling | Significant increase in roughness for TPH and Supreme (in Claritin®) | |
| Filtek™ Z350 / Red Wine | Increased roughness | |
| Omnichroma / Coffee | Increased roughness | |
| TPH spectra / Coffee, RW, Soda, D/W after bleaching | Increased roughness | |
| Resin surface sealants / Water sorption & solubility | No significant effect on surface roughness | |
| RestoFill & SwissTEC / Thermocycling | Increased surface roughness | |
| All tested composites / Bifluorid 10 varnish | Significant reduction in gloss, varying effect on hardness, potential for surface erosion |
Methodologies for Surface Roughness Measurement (e.g., Profilometry)
The assessment of surface roughness is a fundamental aspect of characterizing dental materials, as it significantly influences plaque accumulation, staining, and wear resistance. For Jet dental resin, profilometry is a commonly employed methodology to quantitatively determine its surface topography. Profilometry involves using a stylus that traverses the material's surface, recording vertical displacements to generate a profile from which various roughness parameters, such as the average surface roughness (Ra), can be calculated. Studies have utilized this technique to establish baseline surface roughness values for Jet resin before and after various finishing and polishing procedures, providing objective data on surface alterations.
Impact of Mechanical and Chemical Surface Treatments on Topography
The surface topography of Jet dental resin can be significantly altered by both mechanical and chemical treatments, which are typically applied during fabrication and finishing processes in dental practice.
Chemical Surface Treatments: Chemical polishing methods can also affect the topography of Jet dental resin. Studies comparing mechanical and chemical polishing have indicated significant differences in the average surface roughness (Ra) values achieved by these distinct approaches. Although direct numerical values for Jet resin are not detailed, it was concluded that mechanical polishing generally resulted in smoother surfaces than chemical polishing for the autopolymerized acrylic resins investigated. Furthermore, the surface roughness of Jet dental resin, similar to other autopolymerized acrylic resins, can increase after a period of in-situ wear, regardless of the initial manipulation or polishing technique.
The following table summarizes the qualitative impact of various surface treatments on the topography of Jet dental resin:
Methodologies for Surface Roughness Measurement (e.g., Profilometry)
The evaluation of surface roughness is a critical parameter for dental materials, as it significantly influences factors such as bacterial adhesion, staining, and wear resistance. For Jet dental resin, profilometry is a primary methodology utilized for the quantitative assessment of its surface topography. This technique involves a precision stylus mechanically traversing the material's surface, recording minute vertical displacements. These data points are then used to generate a two-dimensional or three-dimensional profile of the surface, from which various roughness parameters are derived. The most commonly reported parameter is the average surface roughness (Ra), which represents the arithmetic mean of the absolute values of the profile deviations from the mean line within a sampling length.
Studies investigating Jet dental resin have employed profilometry to establish baseline surface roughness values for the material in its initial state and to evaluate the changes induced by subsequent finishing and polishing procedures. This objective measurement allows for a comparative analysis of different surface treatment protocols and their efficacy in achieving a smooth surface on the resin.
Impact of Mechanical and Chemical Surface Treatments on Topography
The surface characteristics of Jet dental resin are directly influenced by the mechanical and chemical treatments it undergoes during laboratory processing and clinical application. These treatments are essential for optimizing the material's aesthetic and functional properties.
Mechanical Surface Treatments: Mechanical polishing techniques are routinely applied to Jet dental resin to reduce surface irregularities and enhance smoothness. Investigations into the impact of mechanical treatments on Jet resin's topography have involved the use of various abrasive instruments and polishing agents. For instance, studies have explored the effects of extra-fine acrylic burs and medium abrasive disks on the material's surface finish. Following abrasive procedures, pumice polishing is often employed as a final mechanical step to further refine the surface.
Research indicates that the choice and sequence of mechanical finishing and polishing techniques significantly affect the final surface roughness of Jet dental resin. While specific quantitative data for Jet resin's surface roughness after these treatments can vary between studies, the general trend shows that effective mechanical polishing is crucial for achieving a desirable smooth surface. It has been noted that mechanical polishing methods consistently yield lower surface roughness values compared to chemical polishing when applied to autopolymerized acrylic resins, including Jet dental resin. This underscores the importance of proper mechanical finishing protocols to minimize surface irregularities.
Chemical Surface Treatments: Chemical polishing methods, although sometimes used, exhibit a distinct impact on the topography of Jet dental resin compared to mechanical approaches. Comparative studies have highlighted significant differences in the average surface roughness (Ra) obtained through mechanical versus chemical polishing techniques for autopolymerized acrylic resins, with Jet dental resin being a representative material within this class. The findings suggest that mechanical polishing generally results in superior surface smoothness compared to chemical polishing.
Beyond initial fabrication, the in-situ environment and functional wear can also influence the surface topography of Jet dental resin. It has been observed that the surface roughness of autopolymerized acrylic resin specimens, including those made from Jet resin, can significantly increase after a period of wear within the oral environment (e.g., 20 days of use), irrespective of the initial manipulation or polishing methods employed. This indicates that degradation mechanisms stemming from oral conditions contribute to surface changes over time.
The table below qualitatively summarizes the observed impacts of different surface treatments on the topography of Jet dental resin based on research findings:
| Treatment Type | Specific Method/Agent | Observed Effect on Surface Roughness (Ra) |
| Mechanical | Extra-fine acrylic burs | Reduction (smoother surface) |
| Medium abrasive disks | Reduction (smoother surface) | |
| Pumice polishing | Further reduction (smoother surface) | |
| Overall mechanical polishing vs. chemical | Generally yields lower Ra values | |
| Chemical | Chemical polishing | Less effective in reducing Ra than mechanical polishing |
| Environmental | In-situ wear (e.g., 20 days in oral environment) | Significant increase in Ra over time |
Research on Resin Formulation, Modification, and Processing Methodologies
Filler Incorporation and Optimization Research
Inorganic fillers constitute a significant portion of dental resin composites, typically ranging from 50% to 80% by weight, and are crucial for enhancing various properties. Their primary roles include increasing modulus, providing radiopacity, modifying thermal expansion behavior, and significantly reducing polymerization shrinkage, as well as improving strength, hardness, stiffness, abrasion, and wear resistance. Optimal filler loading is often observed around 60-70% by weight, striking a balance between mechanical properties and clinical characteristics. Higher filler content generally leads to increased hardness, compressive strength, and stiffness, alongside decreased water sorption. Researchers are also developing methods, such as Discrete Element Method (DEM) simulations, to predict the maximum filler loading (MFL) for optimized filler formulations.
The physical characteristics of filler particles, including their morphology, size, and distribution within the resin matrix, profoundly influence the composite's mechanical and optical properties.
Morphology: Different filler morphologies, such as particulate, short glass fibers, porous, pre-polymerized, irregular, and round particles, yield distinct material properties. For instance, the inclusion of short glass fibers (e.g., 22.5 wt%) has been shown to dramatically enhance flexural strength by nearly 99%, compressive strength by 85%, and fracture toughness by 300% compared to composites with pure particulate fillers. Porous fillers can improve flexural strength and modulus, although porosity alone is not the sole determinant of mechanical strength. Pre-polymerized particle fillers can reduce the viscosity of the resin matrix, leading to lower polymerization shrinkage and water absorption, but may result in lower flexural strength and modulus compared to hybrid composites. Composites incorporating round filler particles tend to achieve higher filler content and demonstrate superior mechanical properties such as flexural strength, flexural modulus, and hardness when compared to those with pre-polymerized or irregular-shaped fillers. Table 1: Influence of Filler Morphology and Loading on Mechanical Properties
| Filler Morphology Group | Filler Volume Content (%) | Flexural Strength (MPa) Range | Flexural Modulus (GPa) Range | Hardness (VHN) Range |
| Prepolymerized Particles | 25-51 | 59-78 | Not specified | Not specified |
| Irregular-shaped Particles | Intermediate | Intermediate | Not specified | Not specified |
| Both Prepolymerized & Irregular-shaped | Intermediate | Intermediate | Not specified | Not specified |
| Round Particles | 59-60 | 120-129 | 12-15 | 101-117 |
| Short Glass Fiber (22.5 wt%) | Not specified | ~99% increase | Not specified | Not specified |
| Pure Particulate Resin (Z250) | Not specified | Baseline | Baseline | Baseline |
Size: Generally, smaller filler particles contribute to improved strength, wear resistance, and gloss retention, whereas larger particles may increase the risk of surface roughness and microleakage. However, some studies indicate that a greater share of larger grains can result in higher hardness and flexural strength, particularly with specific mixing methods. Nanofillers are particularly beneficial, enhancing aesthetic, optical, and mechanical properties such as tensile strength and fracture resistance, while also contributing to reduced polymerization shrinkage.
Silane (B1218182) Coupling Agents (SCAs): SCAs, such as 3-methacryloxypropyltrimethoxysilane (MPTMS), are bifunctional molecules that serve as chemical bridges. One functional group (e.g., a hydrolytically active silane group, -SiX3) reacts with silanol (B1196071) groups present on the surface of inorganic fillers, forming stable Si-O-Si bonds. The other functional group (e.g., a methacrylate (B99206) vinyl group) then reacts with the resin phase via graft copolymerization. This dual reactivity is vital for establishing strong adhesion, strengthening dental restorations, reducing the risk of separation, and enhancing mechanical properties like tensile and shear strength. SCAs also play a role in reducing polymerization stress.
Other Coupling Agents: Beyond silanes, other coupling agents investigated in dentistry include titanates and zirconates, which form metal-oxygen bonds, and phosphoric acid esters, which enhance adhesion between glass fillers and the resin matrix.
Surface Treatment Methods: To optimize bonding, various surface treatments are employed. Air abrasion with aluminum oxide particles and silica (B1680970) coating are common mechanical and chemical methods. Research has also shown that phosphate (B84403) monomer-containing silanes can provide superior chemical bonding to zirconia compared to conventional silane coupling agents. Furthermore, novel silanes and functional nanogels are being explored to achieve significant reductions in polymerization stress without compromising the degree of conversion or mechanical properties.
Innovative filler materials are being developed to impart advanced functionalities to dental resins, moving beyond purely mechanical reinforcement.
Bioactive Fillers: These fillers are designed to promote remineralization of tooth structure and strengthen the tooth-restoration interface, thereby reducing the incidence of secondary caries and improving restoration longevity. Examples include bioactive glasses (BGs), amorphous calcium phosphate (ACP), and hydroxyapatite (B223615) (HA). Bioactive glasses can release ions (e.g., aluminum, boron, sodium, silicate, strontium, calcium, and phosphorus) and facilitate the formation of a carbonated hydroxyapatite layer on their surface, promoting biocompatibility and integration with hard dental tissues.
Nanofillers: Research continues into various nanofillers, including sol-gel derived hybrid organic/inorganic monomers (ormocers), functional silanes, and nearly monodisperse silica particles. Single-walled carbon nanotubes (SWCNT) have also been investigated as secondary fillers, and niobium pentoxide (Nb2O5) has shown promise as a novel filler.
Reinforcing Fibers: Beyond particulate fillers, reinforcing fibers such such as short glass fibers, carbon fibers, and zirconia fibers are explored for their ability to significantly enhance mechanical properties.
Advanced Functional Fillers: Other innovative fillers include piezoelectric nanoparticles, which can offer both antimicrobial and remineralization effects, and various metal/metal oxide nanofillers with antimicrobial and bioactive properties.
Surface Functionalization of Fillers and Coupling Agent Chemistry
Monomer System Design and Co-Polymerization Studies
The organic resin matrix, typically comprising 20-30% by weight of the composite, is formed by the polymerization of monomer systems. The design of these monomer systems significantly influences the composite's viscosity, reactivity, polymerization shrinkage, water sorption, and ultimately, its mechanical properties.
A major challenge in dental resin composites is the hydrolytic degradation of the resin-dentine interface, primarily due to the ester bonds present in conventional methacrylate-based monomers. This degradation can lead to reduced bond strength and secondary caries over time. Water sorption and solubility also contribute to material instability.
Research strategies to address this issue include:
Ester-Free Monomers: The development of monomers with inherently more stable chemical structures, such as ether-based monomers (e.g., triethylene glycol divinylbenzyl ether (TEG-DVBE)), aims to overcome the hydrolytic susceptibility of ester linkages. These novel monomers have demonstrated no degradation under simulated hydrolytic and enzymatic challenges, unlike traditional ester-containing resins.
Hydrophobic Monomers: Incorporating more hydrophobic monomers into the resin formulation can reduce water sorption and plasticization, thereby improving the long-term durability of the material. However, a balance must be struck, as excessive hydrophobicity can hinder effective infiltration into demineralized dentin.
Monomers with Hydrolytically Stable Bonds: Alternative monomer designs focus on creating compounds with more stable bonds between acidic and polymerizable groups, such as certain phosphonic acid monomers (e.g., PA-12, PA-14, PA-15, PA-16).
Novel Functional Groups: Methacrylamide-based monomers, like HMTAF (a hydrolytically resistant monomer), have been synthesized and show high resistance to hydrolysis compared to their methacrylate counterparts. These monomers can also be designed to incorporate additional functionalities, such as antibacterial properties.
Nanoparticle Incorporation: The integration of nanoparticles, such as zirconia nanoparticles, has been shown to improve the hydrolytic resistance of dental adhesives by reducing water uptake.
Sol-Gel Reactions: Research is also exploring the use of sol-gel reactions within adhesive systems to achieve intrinsic network reinforcement and enhanced hydrolytic stability, particularly in wet oral environments.
Table 2: Performance Comparison of Hydrolytically Stable vs. Traditional Monomer Systems
| Property | UDMA/TEG-DVBE Composites (Experimental) | Bis-GMA/TEGDMA Composites (Control) | Improvement (Experimental vs. Control) |
| Flexural Strength (F) | Superior | Lower | Up to 26.8% increase |
| Fracture Toughness (KIC) | Superior | Lower | Up to 27.7% increase |
| Modulus Recovery (upon water sorption) | Full recovery | 91.9% recovery | Significantly better |
| Stress Formation (Polymerization) | Reduced | Higher | Up to 52.7% reduction |
| Attainable Degree of Conversion (DC) | Higher | Lower | Up to 27.7% increase |
| Knoop Hardness (HK) | Lower | Higher | Control showed better hardness |
Most dental resin composites utilize blends of different dimethacrylate monomers to achieve a balance of desired properties.
Bis-GMA (Bisphenol A glycidyl (B131873) methacrylate): This is a widely used base monomer, known for its high viscosity. Due to its stiffness, Bis-GMA typically contributes to higher diametral tensile strength (DTS) and Vickers hardness in cured composites. It also tends to be more translucent compared to UDMA and TEGDMA.
UDMA (Urethane dimethacrylate): UDMA is another common base monomer. Blends containing high ratios of UDMA with diluent monomers like TEGDMA often exhibit excellent mechanical strength.
HEMA (2-hydroxyethyl methacrylate): HEMA is a hydrophilic monomer that can aid in the infiltration of resin into demineralized dentin, particularly into exposed collagen fibrils. However, its hydrophilic nature can lead to increased water sorption, potentially compromising the long-term longevity of the bond.
Blended Monomer System Studies:
Common monomer blends investigated include Bis-GMA/TEGDMA and UDMA/TEGDMA .
Studies have shown that the ratio of monomers in a blend significantly influences the degree of conversion and polymerization shrinkage-strain.
For instance, experimental composites utilizing a Bis-GMA/UDMA/HEMA/TEGDMA monomer mixture have been studied to optimize mixing methods for improved mechanical properties.
Regarding mechanical strength, some research on UDMA/TEGDMA and Bis-GMA/TEGDMA blends (e.g., 50:50 and 75:25 weight ratios with silanized silica fillers) found no significant difference in diametral tensile strength (DTS) between the different monomer ratios for heat-cured systems, although the filler content was a more prominent factor in controlling DTS and Vickers hardness than the monomer type and ratio.
Viscosity of monomer mixtures generally decreases with increasing temperature, which can impact handling properties.
Higher molecular weight monomers, such as UDMA and BisEMA (ethoxylated bisphenol A dimethacrylate), allow for the use of thicker increments during restoration placement and can contribute to a decrease in polymerization shrinkage and degree of conversion.
Development of Hydrolytically Stable Monomers
Processing Methodologies and Their Effects on Material Properties
The methods by which dental resins are processed are critical determinants of their ultimate mechanical, physical, and aesthetic properties. These properties, in turn, directly influence the clinical performance, durability, and biocompatibility of dental restorations and appliances. Advances in processing methodologies, particularly within additive manufacturing, have revolutionized the dental industry by enabling high precision, customization, and cost-efficiency .
Impact of Mixing Methods (Manual vs. Automated) on Homogeneity and Performance
The homogeneity of resin-based dental composites is crucial for achieving optimal mechanical properties . Studies have investigated the impact of different mixing methods, including manual, automated, and hybrid approaches, on the characteristics of these materials. For instance, research comparing hand mixing, centrifugal mixing (e.g., Hauschild SpeedMixer), and hybrid methods for filler and matrix components in resin-based composites revealed that mechanically prepared composites often exhibit superior flexural strength and hardness . Conversely, the lowest shrinkage stress was observed in composites prepared partially manually . This indicates that the mixing method directly affects the morphology of the filler within the resin matrix, thereby influencing the material's strength properties .
In the context of resin-modified glass ionomer cements (RMGIs), the dispensing and mixing methods can impact mechanical properties such as compressive strength and fracture toughness, though not necessarily diametral tensile strength . Automated mixing systems are generally considered beneficial, especially for impression materials, as they can help eliminate voids and improve properties compared to hand mixing . While some studies on pattern resins found no statistical difference in the degree of conversion or surface roughness across different mixing techniques for a given brand, the choice of mixing technique may still be brand-dependent for optimizing the degree of conversion .
A comparative overview of mixing methods and their reported effects:
| Mixing Method Type | Noted Effects on Properties | Source |
| Mechanical Mixing | Highest flexural strength and hardness; improved properties over hand mix. | |
| Manual Mixing | Lowest shrinkage stress (for hybrid methods); generally inferior properties compared to mechanical mixing. | |
| Automated Mixing | Beneficial for void removal; can affect compressive strength and fracture toughness depending on brand. |
Additive Manufacturing (3D Printing) Techniques for Resin Structures
Additive manufacturing (AM), commonly known as 3D printing, has transformed dental workflows by enabling the creation of intricate, personalized, and highly accurate structures . The most common material used in 3D printing for dentistry is light-cured resin . The American Society for Testing and Materials (ASTM) classifies additive manufacturing into seven categories, with vat photopolymerization and material jetting being particularly prominent for dental photopolymer resins . 3D printing in dentistry offers significant advantages over traditional methods, including high precision, customization, faster throughput, reduced material waste, and broader material diversity .
Stereolithography (SLA) and Digital Light Processing (DLP) are two widely adopted vat photopolymerization techniques in dental 3D printing, both utilizing ultraviolet (UV) light to solidify liquid resins layer by layer .
Stereolithography (SLA) : SLA employs a UV laser to trace and cure liquid resin in a vat, producing highly accurate and finely detailed designs with smooth surface finishes . While it is known for high accuracy, the beam-curing process can be time-consuming . Research on SLA-printed dental resins indicates varied mechanical properties. Some studies report lower flexural strength and hardness compared to milled polymethyl methacrylate (PMMA) and bis-acrylic resins . However, other studies have found SLA-printed resins to exhibit clinically acceptable marginal adaptation, surface roughness, and fracture strength comparable to or even exceeding those of conventional materials, particularly when build orientation is optimized . For instance, one study found SLA samples to have significantly higher microhardness and flexural strength than DLP samples, both initially and after thermocycling . The optimal composition for a printable PMMA-based resin for SLA 3D-printing, composed of PMMA, ethylene (B1197577) glycol dimethacrylate (EGDMA), and methyl methacrylate (MMA), has shown flexural strength and Vickers hardness comparable to or higher than commercial resins .
Digital Light Processing (DLP) : DLP printers utilize a digital light projector to cure an entire layer of photopolymer resin simultaneously, making them generally faster than SLA printers . This technology is characterized by ultra-high resolution and fine detail, owing to digital micromirror devices (DMDs) that precisely control UV light exposure . While DLP offers speed and precision, studies have shown that SLA-printed resins can sometimes exhibit superior microhardness and flexural strength . The mechanical properties of DLP-printed resins can be significantly affected by factors such as printing orientation, water absorption, and long-term performance . To enhance properties, dental nanocomposite resins (DNRs) for DLP printing have been developed by incorporating fillers like silane-modified nano-silica (SiO2), leading to improved physical-mechanical properties and biocompatibility .
Comparative summary of SLA and DLP technologies for dental resins:
| Feature | Stereolithography (SLA) | Digital Light Processing (DLP) | Source |
| Curing Mechanism | UV laser traces layers | Digital light projector cures entire layers | |
| Speed | Generally slower (beam-curing) | Generally faster (simultaneous layer curing) | |
| Accuracy/Detail | High accuracy, fine details, smooth finish | Ultra-high resolution, intricate details, smooth finishes | |
| Mechanical Props. | Can be higher in microhardness & flexural strength; varied depending on resin & orientation | Can be lower, but improvable with fillers; affected by printing parameters |
PolyJet 3D printing, also known as photopolymer jetting, is a material jetting additive manufacturing process that operates similarly to traditional inkjet printers. It jets droplets of liquid photopolymer resin onto a build platform, which are then immediately cured by UV light . A significant advantage of PolyJet technology in dentistry is its capability to print multi-material and multi-color components within a single print job, allowing for a wide range of colors and Shore A hardness values . This feature is highly valued in esthetic dentistry .
PolyJet technology is widely used for the fabrication of highly realistic dental models, temporary crowns, full and partial dentures, surgical guides, and gingival masks . Materials used in PolyJet can simulate various tissues, such as the silicone-like feel of gingiva or natural gum tissue . While earlier reports indicated that PolyJet materials might not always provide optimal mechanical properties and could have limited advantages in the oral environment due to lower heat deflection temperatures , specialized dental resins like TrueDent, cleared for dental appliances, demonstrate enhanced material properties including flexural strength exceeding 85 MPa, good color stability, and wear resistance comparable to industry benchmarks . MED610 is a biocompatible, rigid photopolymer used in PolyJet for surgical guides and medical models, offering excellent transparency . MED625FLX is a flexible, transparent biocompatible dental resin designed to mimic gingival tissue for applications like gingival masks .
Key attributes and applications of PolyJet dental resins:
| Attribute | Description | Source |
| Multi-material/Color | Ability to print multiple materials and colors in a single job, providing realistic aesthetics and varying Shore A hardness values. | |
| Accuracy & Detail | High precision, smooth surfaces, and ultra-fine details with microscopic layer resolution (down to 0.018 mm). | |
| Mimicry of Tissue | Resins designed to replicate the feel and appearance of natural gum tissue (e.g., MED625FLX). | |
| Mechanical Properties | Flexural strength (e.g., TrueDent > 85 MPa), good color stability, wear resistance. Earlier generations noted for lower mechanical properties, but newer materials are optimized. | |
| Main Applications | Dental models, temporary crowns, full and partial dentures (monolithic, polychromatic), surgical guides, gingival masks, implant models. |
Post-processing is a critical and mandatory series of steps for additively manufactured dental resins, essential for achieving complete polymerization and optimal physical, mechanical, and biocompatible properties . These protocols typically involve three main stages: cleaning, removal of support structures, and post-curing .
Cleaning and Rinsing : After the printing process, 3D-printed resin parts invariably have a layer of uncured resin on their surface that must be removed quickly to prevent accidental curing . This is typically achieved using a solvent, most commonly isopropanol (B130326) (IPA), which liquefies the viscous resin, allowing it to be rinsed off . Cleaning can be performed manually with a brush, or more efficiently using specially designed washing stations or ultrasonic baths . Complete removal of excess resin is vital to maximize the quality and mechanical properties of the final part .
Support Structure Removal : Many 3D printing processes, including PolyJet, require the use of support structures for complex geometries . These gel-like support materials are typically removed either manually or using high-pressure water jets . It is generally easier to remove support structures before the final post-curing step .
Post-Curing (Secondary Polymerization) : This is arguably the most crucial post-processing step for resin-based dental prints, as it facilitates further polymerization and crosslinking of the resin matrix . Incomplete polymerization can lead to inferior mechanical properties, susceptibility to wear and degradation, and the potential leaching of residual monomers, which can affect biocompatibility .
Parameters influencing post-curing effectiveness : Light intensity, temperature, and duration are key factors . Increasing light intensity and temperature can enhance the efficiency of post-curing and improve flexural properties . Studies suggest a post-curing duration of 5 to 20 minutes is often recommended .
Impact on Material Properties : Post-curing significantly enhances mechanical properties such as flexural strength, surface hardness, and wear resistance . For instance, certain post-curing units, like the Form Cure device, have been shown to yield the highest flexural strength and lowest wear depth in 3D-printed dental resins . Conversely, hydrothermal accelerated aging can significantly reduce the flexural strength of post-cured resins .
A comprehensive understanding and meticulous execution of post-processing protocols are essential for ensuring the optimal performance, durability, and safety of 3D-printed dental devices .
Compound Names and PubChem CIDs
In Vitro Biocompatibility Research Paradigms
Methodologies for In Vitro Cytotoxicity Assessment of Resin Components and Eluates
The assessment of in vitro cytotoxicity for "Jet, dental resin" components and their eluates typically involves various standardized assays designed to quantify cellular damage or metabolic inhibition. Common methods include the MTT, XTT, and WST-1 assays, which measure cell metabolic activity, and the LDH (lactate dehydrogenase) assay, which indicates cell membrane integrity . Flow cytometry is also utilized to evaluate cell death and proliferation .
Cytotoxicity tests are performed in different modes:
Direct Contact Tests: Involve placing the material directly onto the cell monolayer . While straightforward, their clinical relevance can be limited as cells in vivo are often not in direct contact with the bulk material .
Indirect Contact Tests: These involve exposing cells to eluates obtained from the polymerized resin. Eluates are prepared by immersing resin specimens in a cell culture medium for specific durations, typically ranging from 24 to 96 hours . This method aims to simulate the release of unreacted components into the oral environment.
Testing of Free Monomers: Researchers also assess the cytotoxicity of individual resin monomers, such as MMA, by suspending them directly in the cell culture medium at various concentrations .
The results of these assessments are often quantified by measuring cell viability (e.g., percentage of viable cells compared to a control), cell proliferation rates, and observing morphological changes in the exposed cells . The International Organization for Standardization (ISO) 10993-5 standard provides guidelines for rating cytotoxicity, classifying materials as non-cytotoxic, slightly cytotoxic, moderately cytotoxic, or severely cytotoxic based on cell viability percentages .
Table 1: Common In Vitro Cytotoxicity Assays for Dental Resins
| Assay Name | Principle of Measurement | Indicative of |
| MTT Assay | Reduction of tetrazolium salt to formazan (B1609692) by metabolically active cells | Cell viability, mitochondrial metabolic activity |
| XTT Assay | Similar to MTT, producing a water-soluble formazan product | Cell viability, metabolic activity |
| WST-1 Assay | Similar to MTT/XTT, highly sensitive formazan production | Cell viability, metabolic activity |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase released from damaged cells | Cell membrane integrity, cytotoxicity |
| Flow Cytometry | Analysis of cell populations based on fluorescent markers | Cell death, cell proliferation |
Cell Culture Models for Evaluating Resin Monomer Interactions
A variety of cell culture models are employed to study the interactions between dental resin monomers, particularly MMA, and living cells. These models allow for controlled investigation of cellular responses without the complexities of an in vivo environment. Both human and murine cell lines are extensively utilized .
Commonly used cell lines in studies evaluating "this compound" components include:
Fibroblast Cell Lines: Mouse fibroblasts, such as L929, NIH-3T3, and V79 cells, are frequently used due to their ease of culturing and control . Human gingival fibroblasts (HGF, GF1) are also widely employed as they represent a relevant oral tissue cell type .
Dental Pulp Cells: Human dental pulp cells (hDPC) are crucial for evaluating the potential impact of resin components on pulp tissue, which is often in close proximity to dental restorations .
Oral Squamous Carcinoma Cells: The OECM-1 cell line has been used to investigate the cytotoxic effects of PMMA-based resins .
Other Cell Types: Peripheral blood mononuclear cells and gingival epithelial cells have also been utilized to assess broader systemic or mucosal interactions.
While established continuous cell lines offer convenience, studies often prioritize the use of primary cells derived directly from target tissues (e.g., pulp cells, gingival fibroblasts, or periodontal ligament fibroblasts). Primary cells are considered to yield higher quality and more clinically meaningful outcomes, despite challenges like slower growth rates or shorter lifespans . Furthermore, traditional monolayer cell cultures, while widely used, exhibit higher sensitivity to toxins compared to three-dimensional (3D) culture models. The adoption of micro-tissue 3D models is increasing as they provide improved replication of the tissue microenvironment, facilitating cellular communication and enhanced cell-cell and extracellular matrix-cell interactions .
Investigation of Molecular Mechanisms of Cellular Response to Resin Constituents
The cytotoxicity of dental resins, including "this compound," is primarily attributed to the release of unpolymerized residual monomers, with methyl methacrylate (B99206) (MMA) being a significant contributor from PMMA-based materials . Investigations into the molecular mechanisms reveal a complex interplay of cellular responses:
Oxidative Stress and Reactive Oxygen Species (ROS) Generation: A key mechanism of toxicity involves the disturbance of the intracellular redox balance by MMA. This leads to the generation of reactive oxygen species (ROS), which cause oxidative stress within the cells . ROS overproduction is a significant factor in the observed decrease in cell viability .
Induction of Apoptosis: Oxidative stress and DNA damage initiated by resin constituents frequently trigger programmed cell death, or apoptosis. This process often involves the activation of the p53 tumor suppressor protein via the ataxia telangiectasia mutated (ATM) signaling pathway, subsequently leading to mitochondrial apoptosis . Some studies also report autophagy-controlled apoptosis as a cellular response to resin monomers .
DNA Damage and Cell Cycle Arrest: Oxidative DNA damage, resulting from the interaction between DNA bases and ROS, can exceed the cell's natural redox regulation capacities. This damage signals cell cycle checkpoints, leading to cell cycle delays or arrest, commonly observed as an increase in cells in the G1 phase and a decrease in the S phase .
Glutathione Depletion: Resin monomers can also exert cytotoxic effects by depleting intracellular glutathione, a crucial antioxidant, thereby exacerbating oxidative stress .
Disturbance of Cellular Signaling Pathways: Beyond direct DNA damage and oxidative stress, resin constituents can interfere with vital intracellular signaling pathways. For instance, exposure to PMMA-based resins has been shown to disturb the Akt/mTOR/GSK-3 signaling pathway .
Mineralization Inhibition: Studies have indicated that both PMMA-based resins and their constituent MMA monomers can disrupt normal mineralization processes in relevant cell types .
Table 2: Observed Molecular Mechanisms of Cytotoxicity from Resin Constituents
| Molecular Mechanism | Description | Key Outcomes | Relevant Constituents/Effects |
| Oxidative Stress/ROS | Imbalance between ROS production and antioxidant defenses, leading to cellular damage. | Decreased cell viability, DNA damage | Methyl methacrylate (MMA) |
| Apoptosis Induction | Programmed cell death, often triggered by oxidative stress via ATM-p53 pathway. | Cell death, loss of cell numbers | Residual MMA, other resin monomers |
| Cell Cycle Arrest | Inhibition of cell cycle progression, typically at G1 phase, due to DNA damage. | Blocked cell proliferation | Residual MMA, oxidative DNA damage |
| Glutathione Depletion | Reduction in intracellular glutathione, impairing antioxidant defense. | Increased susceptibility to oxidative damage | Resin monomers |
| Signaling Pathway Disturbance | Interference with crucial cellular signaling cascades (e.g., Akt/mTOR/GSK-3). | Altered cell function, reduced viability | PMMA-based resins |
| Mineralization Inhibition | Disruption of normal cellular processes involved in tissue mineralization. | Impaired tissue regeneration | PMMA resins, MMA monomers |
Evaluation of Solvent Evaporation Influence on Residual Monomer Levels and Cytotoxicity in Research Models
The inherent nature of "this compound" as a self-curing acrylic resin means that its polymerization process, converting liquid methyl methacrylate (MMA) monomer to polymethyl methacrylate (PMMA) polymer, is typically incomplete . This incompleteness results in the presence of unreacted monomers, referred to as residual monomers, within the polymerized material. The concentration of these residual monomers is a critical factor influencing the material's cytotoxicity .
While "solvent evaporation" is not directly discussed as a distinct phenomenon in the context of post-curing release from already-cured "this compound," the principles behind it are highly relevant to the processing conditions that influence the final residual monomer content and subsequent cytotoxicity. The monomer itself (MMA) is volatile, and its proper management during the resin's preparation and polymerization directly impacts its retention within the polymer matrix.
Factors related to polymerization and material handling that influence residual monomer levels and cytotoxicity in research models include:
Degree of Polymerization (Conversion): A higher degree of monomer-to-polymer conversion results in lower levels of residual monomer. Incomplete polymerization, often due to suboptimal curing conditions, leads to increased release of unreacted components . Research demonstrates that enhancing the degree of polymerization, for instance, through the use of heat-cured PMMA with recommended heat curing cycles, significantly reduces residual monomer content and, consequently, cytotoxicity .
Monomer-to-Polymer Ratio: The initial ratio of liquid monomer to powder polymer during mixing is crucial. Studies have shown that resins prepared with a higher proportion of polymer relative to monomer yield significantly lower levels of residual monomer . Conversely, an increased amount of monomer in the initial mixture correlates with a greater amount of residual monomer and higher cytotoxic potential .
Post-Polymerization Treatments: Certain post-curing treatments can mitigate residual monomer levels. For example, immersing autopolymerizing acrylic repair resins in water at 60°C for 30 minutes post-polymerization has been shown to improve the degree of conversion and reduce the leaching of residual MMA . Extended polymerization cycles, compared to shorter ones, also contribute to a decrease in residual monomer quantity and cytotoxicity .
Evaporation During Processing: The volatile nature of MMA (boiling point 100.3 °C) means that if processing conditions involve high temperatures or improper handling, monomer can evaporate before it polymerizes. For example, direct immersion of a dental flask into boiling water without gradual temperature increase can lead to monomer evaporation prior to adequate polymerization, resulting in enhanced porosity in the cured material and potentially higher residual monomer content . This highlights that controlled polymerization environments are essential to minimize monomer loss through evaporation, which in turn impacts the final material's biocompatibility.
Table 3: Factors Influencing Residual Monomer Levels and Cytotoxicity in Dental Resins
| Factor | Influence on Residual Monomer Levels | Influence on Cytotoxicity | Notes |
| Degree of Polymerization | Higher degree = Lower levels | Lower levels = Reduced cytotoxicity | Optimal curing methods (e.g., heat-curing with proper cycles) enhance conversion and reduce residual monomer. |
| Monomer-to-Polymer Ratio | Higher polymer ratio = Lower levels | Lower levels = Reduced cytotoxicity | Resins with a higher polymer proportion exhibit less residual monomer. |
| Post-Polymerization Treatment | Reduced leaching | Reduced cytotoxicity | Immersion in warm water or extended curing cycles can reduce leached MMA. |
| Monomer Evaporation (during processing) | Higher evaporation = Higher levels | Higher levels = Increased cytotoxicity | Inadequate processing conditions (e.g., high initial temperatures) can lead to MMA evaporation, resulting in porosity and increased residual monomer. |
Theoretical and Computational Research Methodologies
Finite Element Analysis (FEA) in Stress Distribution Modeling
Finite Element Analysis (FEA) is a robust numerical method widely employed to evaluate stress distribution within dental restorations and structures, including those utilizing Jet dental resins. This technique allows for detailed quantitative data extraction at any point within a mathematical model, providing critical insights into biomechanical behavior .
FEA has been instrumental in assessing the stress patterns in various dental applications. For instance, studies examining resin-bonded fixed partial dentures (RBFPDs) have utilized FEA to analyze stress transmission to abutment teeth and surrounding bone structures. Research indicates that specific RBFPD designs significantly influence these stress distributions. For example, a design incorporating wings, rests, and grooves demonstrated the lowest stress transmission to the abutment and bone, suggesting it as a potentially ideal and conservative tooth preparation for posterior RBFPDs .
FEA has also been applied to investigate stress concentrations in acrylic resin teeth at the interface with the denture base. Findings from such analyses have revealed that maximum tensile stresses frequently occur at the palatal aspect of this interface. This highlights the importance of design modifications, such as boxing the tooth within the acrylic resin, to favorably redistribute stress concentrations and mitigate unexpected detachment . Furthermore, FEA studies have explored stress patterns in weakened teeth restored with various post-core materials, demonstrating how different restorative materials can alter stress distribution within the tooth structure . The technique is also effective in analyzing stress patterns during dental procedures like air abrasion, assessing the impact of parameters such as abrasive particle size and application angle on tooth surface integrity .
An example of stress values observed in FEA studies on RBFPD designs is presented in the table below, illustrating the maximum Von Mises stresses (MPa) occurring in different prosthesis designs when subjected to a 100 N load applied to the central groove of the pontic .
| RBFPD Design | Maximum Stress on Prosthesis (MPa) |
| Design 1 (Lingual wings and occlusal rests) | 27.07 |
| Design 2 (Wings and proximal slices) | 24.794 |
| Design 3 (Wings, rests, and grooves) | 45.427 |
| Design 4 (Wings, rests, grooves, and occlusal coverage) | 38.279 |
Molecular Dynamics (MD) Simulations for Polymerization and Network Formation
Molecular Dynamics (MD) simulations are crucial for understanding the intricate processes of polymerization and polymer network formation in dental resins at an atomic level. These simulations provide a dynamic perspective on molecular interactions over time, offering insights into crosslinking reactions and the self-organization of the polymer network .
MD simulations are particularly valuable for modeling thermoset polymers, a category that includes many dental resins. Researchers can simulate the actual formation process of the polymer network, which is considered a reliable approach to understanding its resulting structure and predicting thermophysical properties . The technique allows for the investigation of how various factors, such as the presence of surfaces, affect the resulting polymer network structure and the properties of liquid monomer mixtures during polymerization . The crosslinking mechanism, often a step-growth polymerization in methacrylates, can be accurately represented and studied using these models .
Computational Modeling of Material Behavior and Interactions
Molecular docking simulations are a key component of this approach, enabling the prediction of binding interactions and affinities between different components of dental resin-based composites, including monomers, fillers, and coupling agents . By assessing parameters such as binding energy, van der Waals energy, electrostatic energy, and desolvation energy, these simulations provide crucial insights into the stability and affinity of various component combinations, which are fundamental to designing optimal dental composites .
Extending beyond static interactions, MD simulations also play a role in exploring the dynamic mechanical properties of dental composite complexes. For example, computational studies have compared different monomer combinations, revealing how specific formulations influence properties like stiffness and flexural strength. In one such analysis, HEMA-SiO2-TRIS excelled in stiffness, BisGMA-SiO2-TRIS demonstrated superior flexural strength, and EBPADMA-SiO2-TRIS offered a balanced combination of mechanical properties .
Furthermore, computational modeling contributes to understanding the time-dependent mechanical behavior of dental resins during curing. For instance, the viscoelastic behavior of shrinking resin composites can be modeled using mechanical models like the Maxwell and Kelvin models, aiding in comprehending the development of shrinkage stress . These models demonstrate that the early stages of curing are often best described by the Maxwell model, while the Kelvin model is more suitable for describing the viscoelastic behavior during the later stages of the curing process . Computational modeling also addresses aspects like microstructure, surface roughness, porosity, and material inhomogeneity, working towards an integrated multi-scale approach that connects process parameters with resultant microstructures and final mechanical properties . This material-based design computation prioritizes structuring material properties based on desired structural and environmental performance .
Emerging Research Directions and Future Challenges in Dental Resin Science
Advancements in Resin Chemistry for Enhanced Performance
Research in resin chemistry is continuously striving to enhance the mechanical, physical, and biological properties of PMMA-based dental resins. A key area of focus involves the incorporation of various reinforcing agents and the development of new formulations.
Reinforcement with Fibers: The addition of fibers has been extensively studied to improve the flexural, impact, and fatigue resistance of acrylic resins. Various types of fibers have shown promising results:
Glass fibers , due to their biocompatibility and superior aesthetics, have been reported to significantly increase the flexural strength, impact strength, toughness, and Vickers hardness of acrylic resins, also reducing deformation .
Other fibers such as nylon , polyethylene , polyamide , polypropylene (PPF) , and carbon fibers (CF) have also demonstrated an ability to enhance mechanical properties, with CF-reinforced resins showing particularly high flexural strength due to homogeneous distribution within the PMMA matrix .
Even natural fibers , like Hibiscus sabdariffa, have been explored, with studies showing that a 7.5 wt% inclusion can improve flexural and impact strengths .
The fatigue strength of PMMA can be improved by reinforcing with materials like Kevlar or glass fibers, showing a significant increase compared to pure PMMA .
Incorporation of Nanofillers: Nanotechnology has opened new avenues for reinforcing dental polymers, addressing their inherent limitations such as low flexural strength and surface hardness . Nanofillers are highly suitable due to their low density, high specific surface area, and exceptional mechanical properties .
Metal oxides and bioceramics like zirconium dioxide (ZrO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃) nanoparticles are used to create inexpensive nanocomposites with improved mechanical performance and antimicrobial behavior . For example, 2.5% zirconium nanoparticles significantly improved the flexural strength and surface hardness of autopolymerized provisional PMMA resin . Silanized zirconia nanoparticles have also been shown to improve tensile and fatigue strength .
Noble metals such as silver nanoparticles (AgNPs), gold nanoparticles (AuNPs), and platinum nanoparticles (PtNPs) can provide improved mechanical and tribological characteristics, reduced water absorption, and long-term antifungal and antibacterial properties . AgNPs, in particular, are studied for their potent antimicrobial and antibiofilm effects .
Carbon-based nanomaterials , including carbon nanotubes (CNTs) and nanodiamonds, have been incorporated into PMMA. CNTs can enhance flexural strength and resilience, while nanodiamonds are scientifically proven to improve thermal and mechanical properties, as well as antimicrobial activity and wear resistance .
Hydroxyapatite (B223615) (HA) fillers have resulted in superior mechanical properties, increasing flexural strength and modulus, and enhancing fatigue and compression strength .
Data on flexural strength of PMMA reinforced with different nanofillers (MPa):
| Nanofiller Type (wt%) | Flexural Strength (MPa) | Reference |
| Control (Pure PMMA) | 97.96 | |
| Zirconia (2.5%) | 152.81 | |
| TiO₂ (2.5%) | 140.79 | |
| Al₂O₃ (2.5%) | 137.85 | |
| Hybrid HNTs/MWCNTs | 109.1 (significant increase compared to unfilled PMMA) |
Development of Antimicrobial and Biofilm-Resistant Resins: A significant challenge for dental resins is their susceptibility to microbial colonization and biofilm formation, which can lead to infections like prosthetic stomatitis .
Researchers are exploring the incorporation of antimicrobial agents directly into the resin structure. This includes silver, silver-zinc zeolite, titanium dioxide (TiO₂), and other nanomaterials .
Novel approaches involve adding zwitterionic materials like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and sulfobetaine (B10348) methacrylate (B99206) (SB) to PMMA. These materials exhibit protein-repellent properties, significantly reducing bacterial and biofilm adhesion, even after hydrothermal fatigue .
Combinations of protein-repellent (e.g., MPC) and antibacterial agents (e.g., quaternary ammonium (B1175870) dimethylaminohexadecyl methacrylate (DMAHDM)) in PMMA have shown enhanced and lasting antibacterial effects, substantially reducing biofilm viability and metabolic activity .
Integration of Advanced Manufacturing Techniques into Resin Development
The advent of digital dentistry has revolutionized the fabrication of dental prosthetics, significantly impacting the development and application of PMMA-based resins.
CAD/CAM milling and 3D printing (additive manufacturing) are increasingly being used to fabricate PMMA dental products, offering advantages in speed, efficiency, and customized production . These technologies enable the creation of a wide range of temporary or long-term dental restorations, including crowns, bridges, and dentures .
While 3D printing offers high accuracy and efficiency, particularly for complex shapes , milled PMMA crowns have often demonstrated superior marginal and internal fit compared to 3D-printed ones . Milled PMMA also exhibits less water sorption and discoloration over time .
The mechanical properties of current 3D-printed resins are still a limitation compared to conventional heat-cured PMMA, posing a challenge for their long-term use, especially for applications requiring high tensile and flexural strengths . However, ongoing research focuses on enhancing the mechanical properties of 3D-printed denture base resins through material innovations, such as incorporating nanoparticles .
Interdisciplinary Research at the Interface of Materials Science, Chemistry, and Biological Systems
Interdisciplinary research is critical for addressing the complex interactions between dental resins and the biological environment of the oral cavity. This collaboration brings together expertise from material science, biology, engineering, and clinical dentistry .
Biocompatibility Studies: Research focuses on understanding how dental materials interact with biological tissues. Despite PMMA's general biocompatibility, the presence of residual monomers like methyl methacrylate (MMA) can leach into the oral environment, causing mucosal irritation, tissue inflammation, and cytotoxicity . Studies aim to evaluate and mitigate these cytotoxic effects by modifying polymerization methods, improving conversion efficiency, and optimizing material composition .
Bioactive Materials: An emerging area involves developing bioactive materials that can interact with biological tissues to promote healing or regeneration . While more common in bone grafting or periodontal therapy, the concept of resins that actively contribute to oral health beyond just restoration is gaining traction.
Biofilm Management: Understanding and mitigating biofilm formation is a major focus. Research includes modifying resin surfaces to prevent bacterial adhesion and inhibit biofilm growth, as discussed in Section 8.1, often through the incorporation of zwitterionic compounds or antibacterial nanoparticles .
Monomer Leaching and Bioreactivity: Investigations delve into the factors influencing monomer leaching, such as polymerization methods, storage conditions, and material composition. Studies show that heat-cured and microwave-cured PMMA generally elute lower amounts of monomers compared to cold-cured PMMA, and post-polymerization water immersion can reduce residual monomer levels .
Addressing Long-Term Stability and Performance in Complex Oral Environments
Maintaining the long-term stability and performance of dental resins in the harsh oral environment is a significant challenge. Factors such as chewing forces, thermal cycling, water absorption, and exposure to various chemicals can lead to degradation, fatigue, and discoloration .
Color Stability and Surface Integrity: PMMA is known for its susceptibility to discoloration over time, largely due to its porous nature and higher water absorption, which facilitates the penetration of staining agents . Surface roughness also tends to increase over time, potentially compromising aesthetics and harboring microorganisms . Research is exploring methods to improve color stability and maintain surface integrity, including the development of more robust surface treatments and materials less prone to water sorption .
Residual Monomer Release: The continuous leaching of unreacted monomers affects not only biocompatibility but also the material's long-term solubility and mechanical properties, such as wear resistance and hardness . Strategies to reduce residual monomer content include optimizing the polymer-to-monomer ratio, extended polymerization cycles, and post-polymerization heat treatments .
Self-Healing Materials: A promising area of research is the development of self-healing PMMA, which could significantly extend the useful life of dental prostheses by autonomously repairing micro-cracks or other damage that accumulates over time in the oral environment . This could address one of the major long-term challenges of material fatigue and fracture.
Q & A
Q. What are the critical factors influencing the mechanical performance of Jet dental resin in restorative applications?
- Methodological Answer : Key factors include filler particle size/distribution , polymer matrix composition , and curing protocols (e.g., light intensity, duration). Experimental studies use ISO-standardized tests (e.g., flexural strength, wear resistance) to quantify performance. For example, filler content >60 wt% improves hardness but may reduce fracture toughness .
- Data Source : Comparative studies analyze formulations using SEM for filler dispersion and FTIR for polymerization efficiency .
Q. How do researchers standardize testing protocols for evaluating resin composite durability?
- Methodological Answer : Protocols include accelerated aging (thermocycling, chemical immersion) and fatigue testing (cyclic loading). Studies often follow ISO 4049 for flexural strength and ISO 6872 for wear resistance. For example, thermocycling (5–55°C, 10,000 cycles) simulates oral thermal stresses .
- Data Source : Cross-sectional studies validate protocols by correlating lab results with clinical outcomes .
Q. What are the primary challenges in achieving optimal bond strength between Jet resin and dentin?
- Methodological Answer : Challenges include moisture control , hybrid layer integrity , and adhesive compatibility . Microtensile bond strength tests (µTBS) are used with SEM to assess interfacial failure modes. Ethanol-wet bonding improves penetration but requires longer curing times .
- Data Source : In vitro studies compare etch-and-rinse vs. self-etch adhesives .
Advanced Research Questions
Q. How do researchers assess the antibacterial efficacy of Jet dental resin modified with bioactive agents?
- Methodological Answer : Methods include biofilm inhibition assays (e.g., Streptococcus mutans colonization) and ion release quantification (e.g., calcium, fluoride). Advanced techniques like confocal microscopy visualize bacterial adhesion. Quaternary ammonium monomers (QAMs) reduce biofilm formation by 40–60% but may compromise mechanical properties .
- Data Source : Longitudinal in vitro studies with microbial viability assays .
Q. What experimental designs address discrepancies between in vitro and clinical data on resin composite degradation?
- Methodological Answer : Use hierarchical evidence models : lab data (ISO tests) → simulated oral environments (pH cycling, saliva enzymes) → cohort studies. For example, in vitro hydrolysis tests overestimate degradation rates compared to clinical 2-year follow-ups .
- Data Source : Systematic reviews prioritize RCTs and prospective cohort studies for clinical validation .
Q. How can mixture design models optimize Jet resin formulations for dual mechanical and aesthetic outcomes?
- Methodological Answer : D-optimal mixture designs (Table 1, ) statistically correlate variables (filler ratio, monomer type) with outcomes (translucency, hardness). For instance, 70% silica fillers and 30% Bis-GMA optimize aesthetics without sacrificing strength. Response surface methodology (RSM) identifies non-linear interactions .
- Data Source : Multivariate analysis of resin formulations .
Q. What methodologies resolve contradictions in studies on light-curing protocols for Jet resin?
- Methodological Answer : Meta-analyses aggregate data on irradiance (mW/cm²) and exposure time. Conflicting results arise from spectrometer calibration differences and sample thickness variability . Standardized radiometric testing (e.g., MARC-RC system) reduces variability .
- Data Source : Cross-study comparisons using Cochrane risk-of-bias tools .
Methodological Framework for Researchers
- Systematic Reviews : Follow PRISMA guidelines to synthesize evidence on resin performance .
- Experimental Design : Align study aims with clinical question types (diagnosis, therapy, prognosis) using hierarchical evidence frameworks .
- Data Interpretation : Use ANOVA for multi-factor experiments and Cohen’s d for effect size in comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
